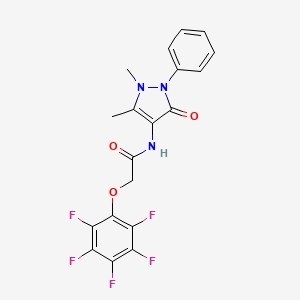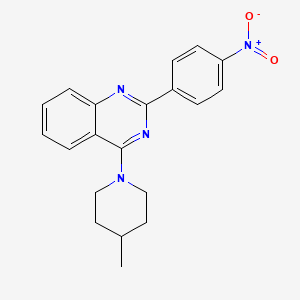![molecular formula C31H28N4O4S B11634095 3-amino-4-(4-ethoxyphenyl)-N~2~-(4-methoxyphenyl)-6-methyl-N~5~-phenylthieno[2,3-b]pyridine-2,5-dicarboxamide](/img/structure/B11634095.png)
3-amino-4-(4-ethoxyphenyl)-N~2~-(4-methoxyphenyl)-6-methyl-N~5~-phenylthieno[2,3-b]pyridine-2,5-dicarboxamide
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
3-AMINO-4-(4-ETHOXYPHENYL)-N2-(4-METHOXYPHENYL)-6-METHYL-N5-PHENYLTHIENO[2,3-B]PYRIDINE-2,5-DICARBOXAMIDE is a complex organic compound with a unique structure that includes multiple aromatic rings and functional groups
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
The synthesis of 3-AMINO-4-(4-ETHOXYPHENYL)-N2-(4-METHOXYPHENYL)-6-METHYL-N5-PHENYLTHIENO[2,3-B]PYRIDINE-2,5-DICARBOXAMIDE typically involves multi-step organic reactions. The process begins with the formation of the thieno[2,3-b]pyridine core, followed by the introduction of various substituents through reactions such as nitration, reduction, and amide formation. Common reagents used in these steps include nitrating agents, reducing agents like hydrogen gas in the presence of a catalyst, and amine coupling reagents.
Industrial Production Methods
Industrial production of this compound would likely involve optimization of the synthetic route to maximize yield and purity while minimizing costs and environmental impact. This could include the use of continuous flow reactors, automated synthesis platforms, and green chemistry principles to reduce waste and energy consumption.
Analyse Des Réactions Chimiques
Types of Reactions
3-AMINO-4-(4-ETHOXYPHENYL)-N2-(4-METHOXYPHENYL)-6-METHYL-N5-PHENYLTHIENO[2,3-B]PYRIDINE-2,5-DICARBOXAMIDE can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to introduce additional functional groups or modify existing ones.
Reduction: Reduction reactions can be used to convert nitro groups to amines or reduce other functional groups.
Substitution: Electrophilic and nucleophilic substitution reactions can introduce new substituents onto the aromatic rings.
Common Reagents and Conditions
Common reagents for these reactions include oxidizing agents like potassium permanganate, reducing agents such as lithium aluminum hydride, and nucleophiles or electrophiles for substitution reactions. Reaction conditions vary depending on the specific transformation but often involve controlled temperatures, solvents like dichloromethane or ethanol, and catalysts.
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation might yield ketones or carboxylic acids, while reduction could produce amines. Substitution reactions can introduce a wide range of functional groups, including halides, alkyl groups, and more.
Applications De Recherche Scientifique
3-AMINO-4-(4-ETHOXYPHENYL)-N2-(4-METHOXYPHENYL)-6-METHYL-N5-PHENYLTHIENO[2,3-B]PYRIDINE-2,5-DICARBOXAMIDE has several scientific research applications:
Chemistry: Used as a building block in organic synthesis to create more complex molecules.
Medicine: Investigated for its potential as a pharmaceutical agent, particularly in the development of new drugs targeting specific biological pathways.
Industry: Utilized in the development of advanced materials, such as polymers and coatings, due to its stability and functional group versatility.
Mécanisme D'action
The mechanism of action of 3-AMINO-4-(4-ETHOXYPHENYL)-N2-(4-METHOXYPHENYL)-6-METHYL-N5-PHENYLTHIENO[2,3-B]PYRIDINE-2,5-DICARBOXAMIDE involves its interaction with molecular targets such as enzymes or receptors. The compound’s structure allows it to bind to specific sites on these targets, modulating their activity. This can lead to various biological effects, depending on the target and the context in which the compound is used.
Comparaison Avec Des Composés Similaires
Similar Compounds
3-AMINO-4-METHOXYACETANILIDE: A simpler compound with similar functional groups but lacking the complex thieno[2,3-b]pyridine core.
4-ETHOXYANILINE: Contains the ethoxyphenyl group but is otherwise structurally different.
N-(4-METHOXYPHENYL)ACETAMIDE: Shares the methoxyphenyl group but has a different overall structure.
Propriétés
Formule moléculaire |
C31H28N4O4S |
|---|---|
Poids moléculaire |
552.6 g/mol |
Nom IUPAC |
3-amino-4-(4-ethoxyphenyl)-2-N-(4-methoxyphenyl)-6-methyl-5-N-phenylthieno[2,3-b]pyridine-2,5-dicarboxamide |
InChI |
InChI=1S/C31H28N4O4S/c1-4-39-23-14-10-19(11-15-23)25-24(29(36)34-20-8-6-5-7-9-20)18(2)33-31-26(25)27(32)28(40-31)30(37)35-21-12-16-22(38-3)17-13-21/h5-17H,4,32H2,1-3H3,(H,34,36)(H,35,37) |
Clé InChI |
QHLZTPCDKCFTFQ-UHFFFAOYSA-N |
SMILES canonique |
CCOC1=CC=C(C=C1)C2=C3C(=C(SC3=NC(=C2C(=O)NC4=CC=CC=C4)C)C(=O)NC5=CC=C(C=C5)OC)N |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.




![5,7-Diisopropyl-2-(3-methylphenyl)-1,3-diazatricyclo[3.3.1.1~3,7~]decan-6-one](/img/structure/B11634029.png)
}-N-naphthylcarb oxamide](/img/structure/B11634032.png)
![[2-(4-Acetoxyphenyl)-1,3-dioxo-1,2,3,3A,7,7A-hexahydro-4H-4,7-epoxyisoindol-4-YL]methylene diacetate](/img/structure/B11634034.png)
![4-[6-Amino-5-cyano-3-(3-nitrophenyl)-1,4-dihydropyrano[2,3-c]pyrazol-4-yl]-2,6-dimethoxyphenyl acetate](/img/structure/B11634036.png)
![6-[(5Z)-5-{[2-(4-benzylpiperidin-1-yl)-4-oxo-4H-pyrido[1,2-a]pyrimidin-3-yl]methylidene}-4-oxo-2-thioxo-1,3-thiazolidin-3-yl]hexanoic acid](/img/structure/B11634039.png)

![3-hydroxy-4-[(3-methyl-4-propoxyphenyl)carbonyl]-1-[3-(morpholin-4-yl)propyl]-5-[4-(propan-2-yl)phenyl]-1,5-dihydro-2H-pyrrol-2-one](/img/structure/B11634054.png)
![5-[4-(dimethylamino)phenyl]-1-[3-(dimethylamino)propyl]-4-[(4-ethoxy-2-methylphenyl)carbonyl]-3-hydroxy-1,5-dihydro-2H-pyrrol-2-one](/img/structure/B11634059.png)
![2-[4-(4-methoxyphenyl)piperazin-1-yl]-9-methyl-3-{(Z)-[3-(2-methylpropyl)-4-oxo-2-thioxo-1,3-thiazolidin-5-ylidene]methyl}-4H-pyrido[1,2-a]pyrimidin-4-one](/img/structure/B11634071.png)
![benzyl 6-methyl-2-oxo-4-[1-phenyl-3-(thiophen-2-yl)-1H-pyrazol-4-yl]-1,2,3,4-tetrahydropyrimidine-5-carboxylate](/img/structure/B11634080.png)
![Ethyl 6-chloro-4-[(2,4-dimethylphenyl)amino]-8-methylquinoline-3-carboxylate](/img/structure/B11634088.png)
![5-{[1-(4-fluorobenzyl)-1H-indol-3-yl]methylidene}-2-methyl-2-phenyl-1,3-dioxane-4,6-dione](/img/structure/B11634108.png)
